Cas no 1805751-42-1 (6-Fluoro-5-hydroxymethyl-1H-benzimidazole)
6-Fluoro-5-hydroxymethyl-1H-benzimidazole Chemical and Physical Properties
Names and Identifiers
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- 6-Fluoro-5-hydroxymethyl-1H-benzimidazole
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- Inchi: 1S/C8H7FN2O/c9-6-2-8-7(10-4-11-8)1-5(6)3-12/h1-2,4,12H,3H2,(H,10,11)
- InChI Key: CAVWAPLWQKOYQM-UHFFFAOYSA-N
- SMILES: FC1=CC2=C(C=C1CO)NC=N2
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 167
- XLogP3: 0.7
- Topological Polar Surface Area: 48.9
6-Fluoro-5-hydroxymethyl-1H-benzimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A061003676-250mg |
6-Fluoro-5-hydroxymethyl-1H-benzimidazole |
1805751-42-1 | 98% | 250mg |
$890.12 | 2022-04-01 | |
| Alichem | A061003676-500mg |
6-Fluoro-5-hydroxymethyl-1H-benzimidazole |
1805751-42-1 | 98% | 500mg |
$1,177.86 | 2022-04-01 | |
| Alichem | A061003676-1g |
6-Fluoro-5-hydroxymethyl-1H-benzimidazole |
1805751-42-1 | 98% | 1g |
$2,185.61 | 2022-04-01 |
6-Fluoro-5-hydroxymethyl-1H-benzimidazole Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 6-Fluoro-5-hydroxymethyl-1H-benzimidazole
6-Fluoro-5-hydroxymethyl-1H-benzimidazole: A Comprehensive Overview
6-Fluoro-5-hydroxymethyl-1H-benzimidazole, with the CAS number 1805751-42-1, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the benzimidazole family, which is a class of bicyclic structures composed of a benzene ring fused to an imidazole ring. The presence of a fluoro group at the 6-position and a hydroxymethyl group at the 5-position introduces unique electronic and steric properties, making it a valuable molecule for various applications.
The synthesis of 6-fluoro-5-hydroxymethyl-benzimidazole typically involves multi-step reactions, often starting from readily available starting materials such as o-phenylenediamine derivatives. The introduction of the fluoro and hydroxymethyl groups requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound.
Structurally, 6-fluoro-5-hydroxymethyl-benzimidazole exhibits a planar geometry due to the aromaticity of the benzene ring and the conjugation within the imidazole moiety. The fluoro group at position 6 imparts electron-withdrawing effects, which can influence the compound's reactivity and selectivity in various chemical reactions. Conversely, the hydroxymethyl group at position 5 introduces hydrophilic properties, enhancing solubility in polar solvents and potentially improving bioavailability in pharmaceutical applications.
The compound has been extensively studied for its potential applications in drug discovery. Its unique structure allows it to act as a scaffold for designing bioactive molecules targeting various therapeutic areas, including cancer, inflammation, and infectious diseases. Recent research has highlighted its ability to modulate key enzymes and receptors involved in these conditions, making it a promising lead compound for further development.
In addition to its pharmacological applications, 6-fluoro-5-hydroxymethyl-benzimidazole has shown potential in materials science. Its aromaticity and heterocyclic nature make it suitable for use in organic electronics, where it can serve as a building block for semiconducting materials or optoelectronic devices. Ongoing studies are exploring its electronic properties under different conditions to optimize its performance in these applications.
From a mechanistic standpoint, the reactivity of 6-fluoro-5-hydroxymethyl-benzimidazole is influenced by its substituents' electronic effects. The fluoro group enhances electrophilic substitution at certain positions on the benzene ring, while the hydroxymethyl group can participate in hydrogen bonding interactions, affecting both chemical reactivity and biological activity.
The latest research on this compound has focused on its role as an intermediate in more complex molecule syntheses. By leveraging its reactivity, chemists have successfully incorporated it into larger frameworks with enhanced functionality. These advancements underscore its versatility as a building block in organic synthesis.
In conclusion, CAS No: 1805751-42-1, or 6-fluoro-5-hydroxymethyl-benzimidazole, represents a significant advancement in heterocyclic chemistry. Its unique structure, combined with recent breakthroughs in synthesis and application development, positions it as a key molecule for future innovations across multiple disciplines.
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